molecular formula C20H18O4 B082811 1,3-Bis(4-methoxyphenoxy)benzene CAS No. 13118-91-7

1,3-Bis(4-methoxyphenoxy)benzene

Cat. No. B082811
CAS RN: 13118-91-7
M. Wt: 322.4 g/mol
InChI Key: MUFYVNCRQIHDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-methoxyphenoxy)benzene is a chemical compound with the molecular formula C20H18O4 . It appears as a white to light yellow powder or crystal . The compound has a molecular weight of 322.36 .


Synthesis Analysis

The synthesis of 1,3-Bis(4-methoxyphenoxy)benzene involves reacting 4-methoxyphenylmagnesium bromide with isophthalaldehyde in diethyl ether . This reaction yields dimethoxybenzene dicarbinol intermediate in excellent yields .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(4-methoxyphenoxy)benzene consists of a benzene ring with two methoxyphenoxy groups attached at the 1 and 3 positions .


Physical And Chemical Properties Analysis

1,3-Bis(4-methoxyphenoxy)benzene is a solid at 20 degrees Celsius . It has a melting point range of 83.0 to 86.0 degrees Celsius . The compound is slightly soluble in methanol .

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives like 1,3-Bis(4-methoxyphenoxy)benzene have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Production of Conducting Polymers

1,3-Bis(4-methoxyphenoxy)benzene can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the production of electronic devices .

Manufacturing of Plastics, Adhesives, and Coatings

This compound is used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .

Antioxidant Applications

1,3-Bis(4-methoxyphenoxy)benzene has potential biological activities, including acting as an antioxidant . This makes it useful in various industries where oxidation is a concern .

Ultraviolet Absorbers

This compound can be used as an ultraviolet absorber . This property makes it useful in industries that require protection from UV radiation, such as the production of outdoor furniture or sunscreens .

Flame Retardants

1,3-Bis(4-methoxyphenoxy)benzene can act as a flame retardant . This makes it valuable in industries that require materials with high flame resistance, such as the production of safety equipment .

Anti-tumor and Anti-inflammatory Effects

Research has found that m-aryloxy phenols, a group that includes 1,3-Bis(4-methoxyphenoxy)benzene, have potential anti-tumor and anti-inflammatory effects . This opens up possibilities for its use in medical research and treatment .

Self-promoted Hydroxy-containing Phthalonitrile System

In 2015, a self-promoted hydroxy-containing phthalonitrile system was prepared using 1,3-bis(3,4-dicyanophenoxy) benzene (BDB) and 4-(3-hydroxyphenoxy) phthalonitrile (HPPH) through an in situ reaction in a one-pot nucleophilic displacement reaction . This highlights the compound’s potential in the development of new chemical systems .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, wash off with plenty of water and consult a doctor . In case of ingestion, rinse mouth with water and consult a doctor immediately .

properties

IUPAC Name

1,3-bis(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-21-15-6-10-17(11-7-15)23-19-4-3-5-20(14-19)24-18-12-8-16(22-2)9-13-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYVNCRQIHDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348025
Record name 1,3-Bis(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13118-91-7
Record name 1,3-Bis(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Bis(4-methoxyphenoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.